5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a pyrimidinedione core with hydroxyethyl and isopentyl substituents, as well as a thioxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-hydroxyethylamine with isopentyl acetoacetate in the presence of a base, followed by cyclization and introduction of the thioxo group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 80°C .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl, thiol, and halogenated compounds. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-hydroxy-2-quinolones
- Pyrazolo[3,4-d]pyrimidines
- 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid alkylamides .
Uniqueness
5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
172797-55-6 |
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Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O3S/c1-7(2)3-4-11(5-6-14)8(15)12-10(17)13-9(11)16/h7,14H,3-6H2,1-2H3,(H2,12,13,15,16,17) |
InChI Key |
ODBYBGYTXPHFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(C(=O)NC(=S)NC1=O)CCO |
Origin of Product |
United States |
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